1-Ethoxy-2,4-difluoro-5-methoxybenzene
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Overview
Description
1-Ethoxy-2,4-difluoro-5-methoxybenzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy, difluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2,4-difluoro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 1-ethoxy-2,4-difluorobenzene with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods utilize microreactor systems that allow for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2,4-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Lewis acids such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-2,4-difluoro-5-bromomethoxybenzene .
Scientific Research Applications
1-Ethoxy-2,4-difluoro-5-methoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,4-difluoro-5-methoxybenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .
Comparison with Similar Compounds
1-Ethoxy-2,4-difluoro-5-methoxybenzene can be compared with other similar compounds such as:
1,2-Difluoro-4-methoxybenzene: This compound lacks the ethoxy group, which can affect its reactivity and applications.
1-Ethoxy-3,4-difluoro-2-methoxybenzene:
The unique combination of ethoxy, difluoro, and methoxy groups in this compound contributes to its distinct chemical properties and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10F2O2 |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-ethoxy-2,4-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-3-13-9-5-8(12-2)6(10)4-7(9)11/h4-5H,3H2,1-2H3 |
InChI Key |
XPOLELLAELRSEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)OC)F)F |
Origin of Product |
United States |
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